ethyl 4-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoate ester linked to a cyclohexylidene moiety through an amino group. The presence of the dimethyl groups and the dioxocyclohexylidene ring adds to its chemical stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzoate typically involves multiple steps. One common method starts with the acylation of dimedone (5,5-dimethyl-1,3-cyclohexanedione) using acetic anhydride in the presence of a base such as triethylamine and a catalyst like 4-dimethylaminopyridine (DMAP). This forms 2-acetyldimedone, which is then reacted with an appropriate amino benzoate derivative under reflux conditions in ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amino group, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 4-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized in the development of new materials and chemical products
Mechanism of Action
The mechanism of action of ethyl 4-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The presence of the dioxocyclohexylidene ring and the amino group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzoate: Known for its unique structure and reactivity.
N-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl lipoamino acids: Similar in structure but used primarily in peptide synthesis.
4-(N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino)benzyl derivatives: Used in solid-phase synthesis and as protecting groups.
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique chemical properties and reactivity. Its applications in various fields of research further highlight its versatility and importance.
Properties
IUPAC Name |
ethyl 4-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methylideneamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-4-23-17(22)12-5-7-13(8-6-12)19-11-14-15(20)9-18(2,3)10-16(14)21/h5-8,11,20H,4,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBMYDXBDFYVQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=CC2=C(CC(CC2=O)(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.